molecular formula C21H35NO B1679086 Preussin CAS No. 119463-16-0

Preussin

Cat. No. B1679086
M. Wt: 317.5 g/mol
InChI Key: GBCXKHLKJHRTAB-UHFFFAOYSA-N
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Description

Preussin is an antifungal agent that inhibits the growth of fission yeast and human cancer cells . It’s a complex organic compound with potential applications in medical and pharmaceutical research .


Synthesis Analysis

Preussin can be synthesized from L- and D- N-protected-phenylalaninal . The synthesis involves non-stereoselective reactions and chromatographic separation . Another method involves starting from a racemic 3-nonyl-substituted methoxyallene derivative . Its lithiation and addition to phenylethanal provided the corresponding allenyl alcohol that was converted into two diastereomeric dihydrofuran derivatives by silver nitrate-catalyzed 5- endo-trig cyclization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Preussin include lithiation, addition to phenylethanal, and silver nitrate-catalyzed 5- endo-trig cyclization . The acid hydrolysis of the enol ether moiety gave heterocyclic ketones and subsequent highly stereoselective reductions with L -selectride furnished 2-benzyl-5-nonylfuran-3-ol derivatives .

Safety And Hazards

Preussin should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It’s advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO/c1-3-4-5-6-7-8-12-15-19-17-21(23)20(22(19)2)16-18-13-10-9-11-14-18/h9-11,13-14,19-21,23H,3-8,12,15-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCXKHLKJHRTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1CC(C(N1C)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922975
Record name 2-Benzyl-1-methyl-5-nonylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Preussin

CAS RN

119463-16-0
Record name Preussin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119463160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzyl-1-methyl-5-nonylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,120
Citations
J Mulzer, B Basler, S Brandes, A Spiegel… - Natural Product Synthesis …, 2005 - Springer
… Preussin is a pyrrolidine alkaloid with three stereogenic centers which are all located within the central heterocyclic core (C-2, C-3, C-5). So far, 18 total syntheses of preussin … preussin. …
Number of citations: 21 link.springer.com
T Fukuda, Y Sudoh, Y Tsuchiya, T Okuda… - Journal of natural …, 2014 - ACS Publications
… 173 along with its known analogue preussin (2). Compound … Herein, we report the structure determination of preussin B (1… the pyrrolidine ring formation in preussin biosynthesis (Figure 4…
Number of citations: 48 pubs.acs.org
IG Rosset, RMP Dias, VD Pinho… - The Journal of Organic …, 2014 - ACS Publications
A straightforward and stereoselective synthesis of the alkaloid preussin is described starting from decanal and diethyl 3-diazo-2-oxopropylphosphonate. The key steps are an aza-…
Number of citations: 23 pubs.acs.org
PQ Huang, H Geng, YS Tian, QR Peng… - Science China Chemistry, 2015 - Springer
… for synthesizing (+)preussin B (1) is based on the route developed for (+)preussin (2) with the … The enantioselective total synthesis of (+)-preussin B (1) commenced with the preparation …
Number of citations: 25 link.springer.com
W Deng, LE Overman - Journal of the American Chemical Society, 1994 - ACS Publications
… preussin, as well as investigations of stereoselection in aza- … The synthesis of ent-preussin was readily accomplished from … Reduction of 30 with LiAlHt provided 3-epi ercf-preussin 31 …
Number of citations: 107 pubs.acs.org
A Hausherr, G Siemeister, HU Reissig - Organic & Biomolecular …, 2019 - pubs.rsc.org
… oxa-preussin, racemic preussin and (−)-preussin are reported… configuration of preussin and is hence called oxa-preussin. … , finally led to racemic preussin. The stereoselectivities of the …
Number of citations: 8 pubs.rsc.org
TV Achenbach, EP Slater, H Brummerhop… - Antimicrobial agents …, 2000 - Am Soc Microbiol
… preussin, a pyrrolidinol alkaloid originally identified as an antifungal agent, has growth-inhibitory and cytotoxic effects on human cancer cells. Preussin … in response to preussin treatment …
Number of citations: 67 journals.asm.org
G Veeresa, A Datta - Tetrahedron, 1998 - Elsevier
… Preussin and its acyl derivatives exhibit significant activity as … structural features have thus made preussin an attractive target for … a total synthesis of preussin, following the retrosynthetic …
Number of citations: 40 www.sciencedirect.com
PL McGrane, T Livinghouse - Journal of the American Chemical …, 1993 - ACS Publications
Introduction. The potent antifungal agent (+)-preussin (L-657,398)(1) is a structurally novel pyrrolidine alkaloid which was recently isolated from fermentation broths of Aspergillus …
Number of citations: 214 pubs.acs.org
QR Zhou, XY Wei, YQ Li, D Huang, BG Wei - Tetrahedron, 2014 - Elsevier
… With the chiral 2-pyridones 14a–l in hand, we turned our attention to the synthesis of (+)-preussin,14, 15, 16 a pyrrolidinol alkaloid. Recently, it was reported that (−)-preussin 5 could …
Number of citations: 31 www.sciencedirect.com

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